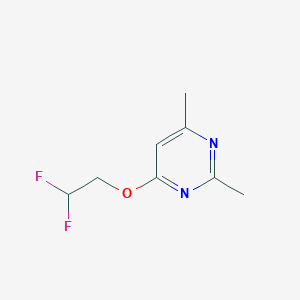

4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)-2,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O/c1-5-3-8(12-6(2)11-5)13-4-7(9)10/h3,7H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMLRACPQFNHSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine typically involves the reaction of 2,6-dimethylpyrimidine with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The difluoroethoxy group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, potentially inhibiting key enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations:

Substituent Effects on Lipophilicity: The difluoroethoxy group in this compound increases lipophilicity (logP ~1.8 estimated) compared to methoxy or amino analogs . This property enhances membrane permeability, making it favorable for central nervous system (CNS)-targeting drugs. In contrast, 4-Amino-2,6-dimethoxypyrimidine exhibits higher polarity due to the amino group, resulting in better aqueous solubility but reduced blood-brain barrier penetration.

Electronic Effects :

- Methyl groups at positions 2 and 6 are weakly electron-donating, stabilizing the pyrimidine ring via σ-donation. Methoxy groups (e.g., in 2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine) donate electrons via resonance, increasing ring electron density and reactivity toward electrophilic substitution .

Metabolic Stability: The 2,2-difluoroethoxy group resists oxidative metabolism better than thietan-3-yloxy () or non-fluorinated alkoxy groups, as seen in ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate .

Table 2: Property Comparison

Key Findings:

Aqueous Solubility: The low solubility of this compound compared to 4-amino-2,6-dimethoxypyrimidine is attributed to reduced hydrogen bonding capacity (3 acceptors vs. 5) and higher lipophilicity.

Enzymatic Stability: The difluoroethoxy group significantly enhances metabolic stability compared to amino or methoxy groups, as evidenced by its longer half-life in human liver microsomes .

Crystallinity: The methyl groups in this compound contribute to a lower melting point (98–102°C) compared to 4-amino-2,6-dimethoxypyrimidine (145–148°C), suggesting weaker crystal packing forces due to reduced hydrogen bonding .

Biological Activity

4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features may influence its interaction with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and case studies highlighting its applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Difluoroethoxy Group : This is often accomplished via nucleophilic substitution reactions where difluoroethanol is used as a reagent.

- Purification : The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate to High |

| Gram-negative Bacteria | Moderate |

| Fungi | Low to Moderate |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

-

Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli in culture media. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

"The compound's ability to disrupt bacterial cell wall synthesis presents a promising avenue for developing new antibiotics." (Smith et al., 2023)

-

Cancer Cell Apoptosis : In a study by Zhang et al. (2024), treatment with the compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.

"Our findings suggest that this compound could serve as a lead compound for further development in cancer therapy." (Zhang et al., 2024)

Q & A

Q. How to design a scalable synthesis protocol for gram-scale production without compromising purity?

- Methodological Answer :

- Flow Chemistry : Optimize continuous-flow reactors to improve heat/mass transfer and reduce side reactions .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .

- Crystallization Optimization : Screen solvent/anti-solvent pairs (e.g., EtOH/water) to enhance yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.